2-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
2-(Trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula CF3C6H4NCS. It is a colorless to light yellow liquid with a pungent odor. This compound is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-(trifluoromethyl)aniline with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired isothiocyanate .
Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide. This reaction can be performed either as a one-pot process or a two-step approach, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with this compound to form thioureas.
Bases: Such as triethylamine, are often used to facilitate reactions.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-(Trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its ability to form stable thiourea derivatives.
Industry: Utilized in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules or other compounds. This reactivity is exploited in various applications, such as the formation of thiourea derivatives in drug development .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
2-(Trifluoromethyl)phenyl isothiocyanate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-isothiocyanato-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-4-7(6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEKLQPJGXIQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353179 | |
Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-86-8 | |
Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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